molecular formula C22H19ClN2O7S B6520938 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 877816-28-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No. B6520938
CAS RN: 877816-28-9
M. Wt: 490.9 g/mol
InChI Key: AAPVTHCWAQYXEJ-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a 1,3-benzodioxol group, a chlorobenzenesulfonyl group, and a furan ring. These groups are connected by an ethanediamide backbone. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,3-benzodioxol group and the furan ring are both aromatic systems, which could contribute to the stability of the compound. The chlorobenzenesulfonyl group is likely to be quite reactive, particularly towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without specific studies. If this compound has biological activity, it could potentially interact with various enzymes or receptors in the body, but this is purely speculative without further information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O7S/c23-15-4-6-16(7-5-15)33(28,29)20(18-2-1-9-30-18)12-25-22(27)21(26)24-11-14-3-8-17-19(10-14)32-13-31-17/h1-10,20H,11-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVTHCWAQYXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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